2-(2-Methoxyethoxy)acetaldehyde

Übersicht

Beschreibung

2-(2-Methoxyethoxy)acetaldehyde is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is used as an intermediate in various chemical syntheses. This compound is particularly significant in the pharmaceutical industry as it serves as a key intermediate in the synthesis of certain macrolide antibiotics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Methoxyethoxy)acetaldehyde can be synthesized through several methods. One common method involves the reaction of diethylene glycol monomethyl ether with oxalyl chloride and dimethyl sulfoxide in tetrahydrofuran at low temperatures, followed by treatment with triethylamine . Another method involves the reaction of ethylene glycol monomethyl ether with sodium hydroxide and bromoacetaldehyde diethyl acetal .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of metallic sodium dissolved in methoxyethanol, which is then reacted with bromoacetaldehyde diethyl acetal. This method is preferred due to its cost-effectiveness and ease of control .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyethoxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents such as phosphorus tribromide can be used.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyethoxy)acetaldehyde is utilized in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyethoxy)acetaldehyde involves its role as an intermediate in chemical reactions. It participates in various pathways, including oxidation and reduction, to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Methoxyethoxy)ethanol

- Diethylene glycol monomethyl ether

- 2-(2-Methoxyethoxy)acetaldehyde dimethyl acetal

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its role as an intermediate in the synthesis of macrolide antibiotics distinguishes it from other similar compounds .

Biologische Aktivität

2-(2-Methoxyethoxy)acetaldehyde, with a CAS number of 111964-99-9, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of acetaldehyde and is characterized by the presence of a methoxyethoxy group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

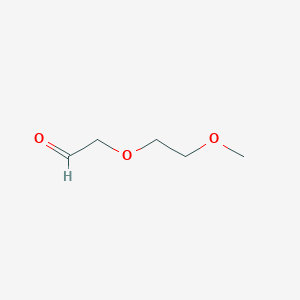

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an aldehyde functional group, which is known for its reactivity in biological systems. The methoxyethoxy side chain may influence the compound's solubility and interaction with biological targets.

1. Antioxidant Activity

Research indicates that aldehydes can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. A study focusing on similar aldehydes suggests that they can scavenge free radicals, thereby protecting cells from oxidative damage .

2. Enzyme Inhibition

Aldehydes, including this compound, may interact with various enzymes. For instance, acetaldehyde has been shown to inhibit aldehyde dehydrogenase (ALDH), an enzyme critical for metabolizing alcohol and other aldehydes. This inhibition can lead to increased levels of acetaldehyde in the body, which may contribute to toxicity and various health issues .

3. Potential Neurotoxicity

There is evidence suggesting that acetaldehyde and its derivatives can have neurotoxic effects. Studies have shown that exposure to acetaldehyde can lead to neuronal damage and increased risk of neurodegenerative diseases . This raises concerns regarding the safety of compounds like this compound in therapeutic contexts.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Acetaldehyde | 75-07-0 | Neurotoxic, ALDH inhibitor |

| 2-Ethoxyacetaldehyde | 111964-98-8 | Similar properties as above |

| Formaldehyde | 50-00-0 | Known irritant; carcinogenic |

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-4-5-8-3-2-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAGYJMKALOSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70086-22-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70086-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70558008 | |

| Record name | (2-Methoxyethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111964-99-9 | |

| Record name | (2-Methoxyethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of 2-(2-Methoxyethoxy)acetaldehyde in pharmaceutical research?

A1: this compound serves as a crucial building block in the semi-synthesis of dirithromycin [, ]. This compound reacts with 9(S)-erythromycylamine, a derivative of erythromycin A, to form the 9-N-11-O-oxazine ring characteristic of dirithromycin [].

Q2: Are there efficient synthetic routes available for this compound?

A2: Yes, researchers have developed efficient synthetic methods. One approach involves reacting metallic sodium with methoxyethanol, followed by condensation with bromoacetaldehyde diethyl acetal []. This method offers advantages over previous approaches using sodium hydride, including improved safety and cost-effectiveness []. Another method utilizes chloroacetaldehyde diethyl acetal instead of bromoacetaldehyde diethyl acetal [].

Q3: What is the significance of dirithromycin's chemical structure, particularly the oxazine ring formed using this compound?

A3: The oxazine ring in dirithromycin is actually a prodrug modification []. This means that dirithromycin itself doesn't directly exert significant antibiotic activity []. Instead, it undergoes hydrolysis in vivo, primarily in acidic environments, to release the active metabolite, 9(S)-erythromycylamine [, ].

Q4: How does the antimicrobial activity of dirithromycin compare to erythromycin?

A4: While dirithromycin itself displays minimal direct antimicrobial activity [], its active metabolite, 9(S)-erythromycylamine, exhibits an antimicrobial spectrum comparable to erythromycin []. Both demonstrate efficacy against a similar range of bacteria, including Gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis []. In vitro studies reveal comparable Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for both antibiotics [].

Q5: Does the use of this compound in dirithromycin synthesis confer any advantages in terms of drug efficacy?

A5: Although dirithromycin and erythromycin exhibit similar in vitro activity, dirithromycin demonstrates superior efficacy in vivo. Preclinical studies in rodent models showed that dirithromycin, when administered subcutaneously, provided enhanced protection against experimental infections compared to erythromycin []. This improved in vivo activity is attributed to the pharmacokinetic profile of dirithromycin, which achieves higher and more sustained antibiotic concentrations in serum and tissues compared to erythromycin [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.